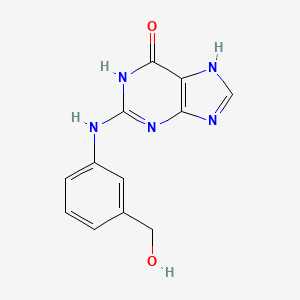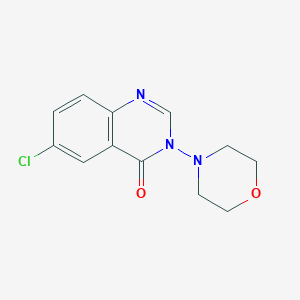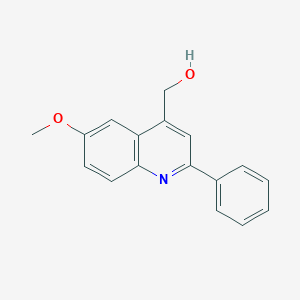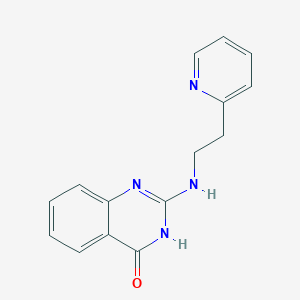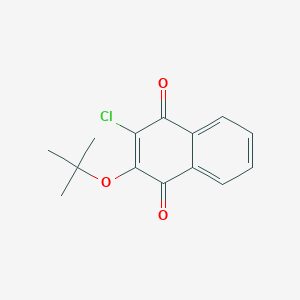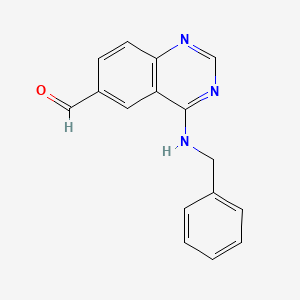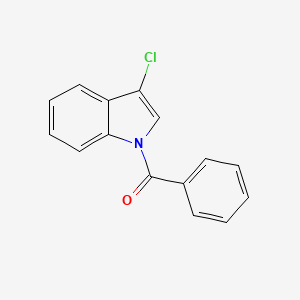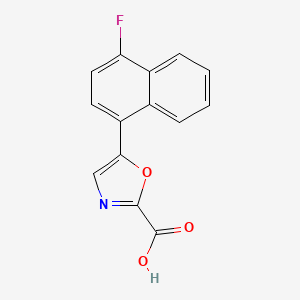
5-(4-Fluoronaphthalen-1-yl)oxazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluoronaphthalen-1-yl)oxazole-2-carboxylic acid is a high-purity chemical compound with the molecular formula C14H8FNO3 and a molecular weight of 257.22 g/mol . This oxazole derivative is known for its unique blend of reactivity and selectivity, making it valuable for advanced research and various applications .
Métodos De Preparación
The synthesis of 5-(4-Fluoronaphthalen-1-yl)oxazole-2-carboxylic acid typically involves the use of tosylmethylisocyanides (TosMICs) in a cycloaddition reaction with imines or aldehydes as starting materials . This reaction is known for its high yield, efficiency, and broad substrate scope . Industrial production methods often involve bulk manufacturing, sourcing, and procurement to ensure the availability of high-purity compounds .
Análisis De Reacciones Químicas
5-(4-Fluoronaphthalen-1-yl)oxazole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Common reagents and conditions used in substitution reactions include halogenating agents and nucleophiles, leading to the formation of substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
5-(4-Fluoronaphthalen-1-yl)oxazole-2-carboxylic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-(4-Fluoronaphthalen-1-yl)oxazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The oxazole ring, with one nitrogen atom and one oxygen atom, enables different types of interactions with receptors and enzymes through non-covalent interactions . This allows the compound to exhibit a broad range of biological activities and therapeutic potential .
Comparación Con Compuestos Similares
5-(4-Fluoronaphthalen-1-yl)oxazole-2-carboxylic acid can be compared with other similar compounds, such as:
5-(4-Fluoronaphthalen-1-yl)oxazole: This compound shares a similar structure but lacks the carboxylic acid group.
Other oxazole derivatives: These compounds have varying substituents on the oxazole ring, leading to different reactivity and selectivity profiles.
The uniqueness of this compound lies in its specific combination of the fluoronaphthalene moiety and the oxazole ring, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H8FNO3 |
|---|---|
Peso molecular |
257.22 g/mol |
Nombre IUPAC |
5-(4-fluoronaphthalen-1-yl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C14H8FNO3/c15-11-6-5-10(8-3-1-2-4-9(8)11)12-7-16-13(19-12)14(17)18/h1-7H,(H,17,18) |
Clave InChI |
KNWPXKGEMZXOTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CN=C(O3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


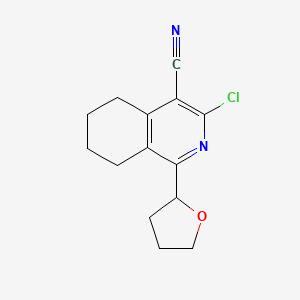

![2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11856614.png)
![4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11856618.png)
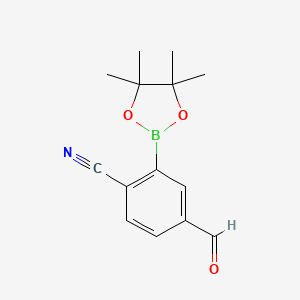
![6-Fluoro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B11856632.png)
